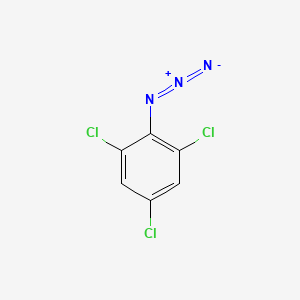

2-Azido-1,3,5-trichlorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Azido-1,3,5-trichlorobenzene, also known as 2-azido-1,3,5-TCB, is a halogenated benzene derivative used in a variety of scientific research applications. It is a colorless, volatile, flammable liquid with a pungent odor. This compound is widely used for its various applications in organic synthesis, biochemistry, and drug discovery.

Scientific Research Applications

Applications in Polymer Chemistry and Organic Synthesis

1,3,5-Trichloro-2,4,6-trifluorobenzene, a compound closely related to 2-Azido-1,3,5-trichlorobenzene, undergoes selective defluorination and azidation to form 1,3,5-triazido-2,4,6-trichlorobenzene, which is used as a photoactive cross-linking reagent in polymer chemistry. These triazides are significant for their potential use in organic synthesis and in the photochemical creation of novel organic magnetic materials (Chapyshev & Chernyak, 2013).

Catalytic Oxidation of Chlorinated Benzenes

The catalytic oxidation behavior of chlorinated benzenes, including 1,3,5-trichlorobenzene, was studied to understand the influence of molecular structure on the oxidation rates. This research is crucial for developing technologies for the degradation of pollutants like chlorinated benzenes (Wang et al., 2015).

Magnetic Materials and High-Energy Applications

A unique azido-cobalt(ii) compound was synthesized, featuring slow magnetic relaxation behavior and high-energy characteristics. It’s notable for its satisfactory detonation properties, high nitrogen content, and potential as an environmentally friendly high-energy material. This compound also aids in the thermal decomposition of certain substances, showing its versatility in advanced material applications (Ma et al., 2018).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antibacterial activity against certain bacteria such as chromobacterium violaceum .

Biochemical Pathways

Quorum sensing is a communication mechanism used by bacteria to coordinate behavior based on population density .

Result of Action

Related compounds have been shown to inhibit the production of violacein, a pigment produced by chromobacterium violaceum .

Action Environment

The action, efficacy, and stability of 2-Azido-1,3,5-trichlorobenzene can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the reactivity of the azide group .

properties

IUPAC Name |

2-azido-1,3,5-trichlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3N3/c7-3-1-4(8)6(11-12-10)5(9)2-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSMLRAMCCMGQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N=[N+]=[N-])Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210292 |

Source

|

| Record name | Benzene, 2-azido-1,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61371-35-5 |

Source

|

| Record name | Benzene, 2-azido-1,3,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061371355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-azido-1,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)

![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)

![Benzo[b]thiophen-5-amine](/img/structure/B1267150.png)